molecular formula C12H7F2NO2 B6388216 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid CAS No. 1262004-91-0

3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6388216
CAS No.: 1262004-91-0
M. Wt: 235.19 g/mol
InChI Key: QRYAOAJRIWFVDN-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3,5-difluorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 4-cyanopyridine.

    Grignard Reaction: The 3,5-difluorobenzene is converted to its corresponding Grignard reagent using magnesium in anhydrous ether.

    Coupling Reaction: The Grignard reagent is then reacted with 4-cyanopyridine to form the intermediate 3-(3,5-difluorophenyl)pyridine-4-carbonitrile.

    Hydrolysis: The nitrile group in the intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the difluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives of the difluorophenyl ring.

Scientific Research Applications

3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 3-(3,4-Difluorophenyl)pyridine-4-carboxylic acid
  • 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
  • 3-(3,5-Difluorophenyl)pyridine-2-carboxylic acid

Comparison:

  • Structural Differences: The position of the fluorine atoms and the carboxylic acid group can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems.

Properties

IUPAC Name

3-(3,5-difluorophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-3-7(4-9(14)5-8)11-6-15-2-1-10(11)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYAOAJRIWFVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687332
Record name 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-91-0
Record name 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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